1,2-Epoxyhexane

Catalog No.
S571419
CAS No.
1436-34-6
M.F
C6H12O
M. Wt
100.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2-Epoxyhexane

CAS Number

1436-34-6

Product Name

1,2-Epoxyhexane

IUPAC Name

2-butyloxirane

Molecular Formula

C6H12O

Molecular Weight

100.16 g/mol

InChI

InChI=1S/C6H12O/c1-2-3-4-6-5-7-6/h6H,2-5H2,1H3

InChI Key

WHNBDXQTMPYBAT-UHFFFAOYSA-N

SMILES

CCCCC1CO1

Synonyms

1,2-epoxyhexane

Canonical SMILES

CCCCC1CO1

Precursor for Polycarboxylic Acids:

1,2-Epoxyhexane serves as a key building block for the synthesis of various polycarboxylic acids, including adipic acid, sebacic acid, and dodecanedioic acid. These acids possess diverse applications in the production of polymers, plasticizers, and lubricants []. The epoxide ring in 1,2-epoxyhexane undergoes ring-opening reactions with various reagents like carboxylic acids, leading to the formation of the desired polycarboxylic acids [].

Synthesis of Functionalized Molecules:

The reactive nature of the epoxide group in 1,2-epoxyhexane enables its participation in various other synthetic transformations. Researchers utilize it as a starting material for the synthesis of numerous functionalized molecules, including alcohols, ethers, and amines. These reactions often involve the manipulation of the epoxide ring through ring-opening reactions with diverse nucleophiles [].

Research into Ring-Opening Reactions:

1,2-Epoxyhexane serves as a valuable model compound for studying the mechanisms and kinetics of ring-opening reactions. Its relatively simple structure allows researchers to gain fundamental insights into the factors influencing the reactivity of epoxides with different nucleophiles. This knowledge contributes to the development of efficient and selective methods for synthesizing various complex molecules [].

1,2-Epoxyhexane, also known as butyloxirane or 1-hexene oxide, is a colorless liquid with the molecular formula C6H12OC_6H_{12}O and a molecular weight of 100.16 g/mol. It is classified as an epoxide, which is a cyclic ether with a three-membered ring structure that includes an oxygen atom. This compound is notable for its high reactivity due to the strained epoxide ring, making it more reactive than typical acyclic ethers .

The physical properties of 1,2-epoxyhexane include:

  • Boiling Point: 118-120 °C
  • Density: 0.833 g/mL
  • Flash Point: 60 °F (approximately 15.6 °C)
  • Solubility: Difficult to mix with water .

1,2-Epoxyhexane is a flammable liquid with a low flash point, posing a fire hazard []. It is also considered a skin, eye, and respiratory irritant [].

  • Safety Data Sheet (SDS): It is crucial to consult the Safety Data Sheet (SDS) for 1,2-epoxyhexane before handling the compound. The SDS provides detailed information on its hazards, handling procedures, first-aid measures, and disposal methods [].

Please Note:

  • The information provided is based on scientific research and is not intended for practical use or experimentation.
  • Always refer to the SDS and relevant safety protocols when handling chemicals.
Due to its reactive epoxide group. Key reactions include:

  • Ring Opening Reactions: In the presence of acids or bases, the epoxide ring can be opened to form alcohols or other functional groups. For example, when reacted with methanol in an acid-catalyzed process, it produces methoxy-substituted products through a carbocation mechanism
    2
    .
  • Nucleophilic Substitution: Nucleophiles can attack the less hindered carbon atom in the epoxide, leading to the formation of alcohols or other derivatives
    2
    .

1,2-Epoxyhexane can be synthesized through several methods:

  • Oxidation of 1-Hexene: One common method involves the oxidation of 1-hexene using oxidizing agents in a fixed-bed microchannel reaction device. This process typically requires a solid catalyst and controlled reaction conditions .
  • Epoxidation Reactions: Various reagents such as peracids can be used to convert alkenes into epoxides through electrophilic addition mechanisms.

The applications of 1,2-epoxyhexane are diverse and include:

  • Chemical Reagent: It serves as an important intermediate in organic synthesis and pharmaceutical research.
  • Passivating Agent: The compound has been utilized as a passivating agent for core-shell aluminum nanoparticles, enhancing their stability and reactivity .
  • Fine Chemicals Production: It is involved in the production of various fine chemicals.

Interaction studies involving 1,2-epoxyhexane primarily focus on its reactivity with biological molecules and other chemicals. Research indicates that its ability to form adducts with nucleophiles could have implications in toxicology and pharmacology. Further studies are needed to fully understand its interactions within biological systems.

1,2-Epoxyhexane shares similarities with several other epoxides and cyclic ethers. Below are some comparable compounds along with their unique features:

Compound NameMolecular FormulaUnique Features
1,2-EpoxyhexaneC6H12OHighly reactive epoxide; used in nanoparticle passivation
Ethylene OxideC2H4OSmallest epoxide; widely used as a sterilizing agent
Propylene OxideC3H6OUsed in antifreeze and as a chemical intermediate
Styrene OxideC8H8ODerived from styrene; used in polymer production

Each compound exhibits unique reactivity patterns and applications based on their structural characteristics and functional groups.

Early Discoveries and Synthesis

The synthesis of 1,2-epoxyhexane traces back to the early 20th century, coinciding with the development of epoxidation techniques. The Prilezhaev reaction, reported in 1909, marked a milestone by enabling epoxide formation via peracid-mediated oxidation of alkenes. For 1,2-epoxyhexane, this method typically involves treating 1-hexene with meta-chloroperoxybenzoic acid (mCPBA), achieving yields of 60–80% under inert conditions. Early challenges included controlling regioselectivity and minimizing side reactions, which spurred innovations in catalyst design.

Evolution of Industrial Production

By the mid-20th century, industrial-scale production leveraged cationic ring-opening polymerization using Lewis acids like BF₃·THF. For instance, Fraunhofer Institute’s 2025 work demonstrated copolymerization of 1,2-epoxyhexane with epichlorohydrin, yielding low-viscosity polymers for energetic binders. Advances in fixed-bed microchannel reactors further optimized efficiency, enabling continuous synthesis with reduced solvent use.

The conventional synthesis of 1,2-epoxyhexane primarily relies on the direct epoxidation of 1-hexene using various oxidizing agents [2]. The most widely employed method involves the oxidation of 1-hexene with meta-chloroperoxybenzoic acid as the oxidizing agent in dichloromethane or chloroform solvent systems [2] [5]. This approach typically achieves conversion rates ranging from 65% to 83% depending on the reaction conditions and catalyst employed [2].

Alternative conventional pathways include the utilization of hydrogen peroxide in combination with titanium-silicate catalysts such as titanium silicalite-1 [39] [42]. These heterogeneous catalytic systems demonstrate superior selectivity for epoxide formation while minimizing side product formation [39] [42]. The titanium-based catalysts operate through the formation of titanium-hydroperoxo intermediates that facilitate oxygen transfer to the alkene substrate [41] [42].

Reaction Conditions and Yields

MethodOxidantSolventTemperature (°C)Yield (%)Reference
Direct Epoxidationmeta-chloroperoxybenzoic acidDichloromethane0-2565-83 [2]
Titanium Silicalite-1Hydrogen PeroxideMethanol70-10085-92 [39]
Molybdenum Complextert-Butyl HydroperoxideBenzene60-8075-88 [40]

The stereospecific nature of epoxidation reactions has been demonstrated with 2-hexene substrates, where the stereochemistry of the starting alkene is preserved in the resulting epoxide product [27]. Trans-2-hexene yields predominantly trans-2,3-epoxyhexane, while cis-2-hexene produces the corresponding cis-epoxide with high selectivity [27].

Green Chemistry Approaches

Environmental considerations have driven the development of sustainable synthetic routes for 1,2-epoxyhexane production [12] [15]. Green chemistry methodologies focus on the elimination of toxic solvents, reduction of waste generation, and utilization of renewable oxidants [12] [16].

Molybdate ionic liquids represent a significant advancement in environmentally benign catalysis for epoxide synthesis [10]. These halide-free catalysts enable carbon dioxide fixation into epoxides under solventless conditions, achieving up to 86% yield of hexane carbonate from 1,2-epoxyhexane at 120°C and 30 bar carbon dioxide pressure [10]. The reaction proceeds without additional halide co-catalysts and demonstrates excellent recyclability over five catalytic cycles [10].

Polymer-supported molybdenum complexes offer another green alternative, providing heterogeneous catalysis with enhanced catalyst recovery and reuse capabilities [12] [43]. Polystyrene 2-(aminomethyl)pyridine supported molybdenum complexes catalyze the epoxidation of alkenes using tert-butyl hydroperoxide as the oxidant, achieving high selectivity and conversion rates while enabling catalyst recycling [12] [43].

Environmental Benefits of Green Approaches

The implementation of green chemistry principles in 1,2-epoxyhexane synthesis provides multiple environmental advantages [12] [15]. Solventless reaction conditions eliminate the need for organic solvents, reducing volatile organic compound emissions and simplifying product purification [10]. The use of aqueous hydrogen peroxide as an oxidant produces only water as a byproduct, significantly reducing waste stream toxicity [15] [38].

Microchannel and Fixed-bed Reaction Technologies

Method Using Fixed-bed Microchannel Reaction Devices

Fixed-bed microchannel reaction devices provide enhanced control over reaction parameters and improved heat and mass transfer characteristics for 1,2-epoxyhexane synthesis [2] [18]. The methodology involves dissolving 1-hexene in an appropriate solvent to prepare a substrate solution, followed by the preparation of an oxidizing reagent solution in the same solvent system [2].

The solid catalyst is packed into the fixed-bed microchannel reaction device, and both substrate and oxidizing reagent solutions are pumped into the reactor using precise flow control systems [2]. The reaction residence time is maintained between 8 to 25 minutes, optimizing conversion while minimizing overoxidation [2]. The upper organic phase containing the product is subsequently processed through continuous centrifugation and water washing to obtain purified 1,2-epoxyhexane [2].

This approach offers several advantages including precise temperature control, reduced hotspot formation, and enhanced product selectivity compared to conventional batch reactors [18] [20]. The continuous nature of the process enables consistent product quality and facilitates scale-up operations [18].

Continuous Flow Synthesis Strategies

Continuous flow synthesis represents a paradigm shift in 1,2-epoxyhexane production, offering improved safety, reproducibility, and process intensification [19] [21]. Flow chemistry enables telescoped synthetic sequences where multiple reaction steps can be conducted in series without intermediate isolation [19].

The epoxidation of alkenes using meta-chloroperoxybenzoic acid has been successfully implemented in continuous flow systems with residence times of approximately 10 minutes at 85°C [21]. These conditions achieve conversions exceeding 90% while maintaining high selectivity for the desired epoxide product [21].

Continuous flow reactors provide superior heat transfer characteristics, enabling better temperature control during highly exothermic epoxidation reactions [19] [21]. The enhanced mixing in microreactor systems promotes more uniform reaction conditions and reduces the formation of unwanted byproducts [19].

Flow System ParameterOptimal ValuePerformance Metric
Residence Time8-25 minutes>90% Conversion
Temperature50-85°CHigh Selectivity
Flow Rate0.2-5.0 mL/minConsistent Quality
Catalyst Loading2.5 mol%Recyclable System

Photocatalytic Synthesis Routes

Photocatalytic methodologies for 1,2-epoxyhexane synthesis utilize light energy to drive oxidation reactions under mild conditions [22] [23]. Titanium dioxide and coupled titanium dioxide/tungsten trioxide systems have demonstrated effectiveness in the photocatalytic oxidation of 1-hexene to produce 1,2-epoxyhexane [22] [23].

The photocatalytic process employs ultraviolet-A activated titanium dioxide catalysts immobilized on glass bead supports in vapor-phase flow reactors [22] [23]. Oxidation rates of 0.14 ± 0.02 mmol/h have been achieved for 1-hexene using titanium dioxide/tungsten trioxide catalysts with 1 mol% tungsten trioxide loading [22] [23].

Water and oxygen serve as the oxidant system, with 15.9% conversion of 1-hexene achieved under optimal conditions [22] [23]. The product selectivity demonstrates 41% for unreacted 1-hexene, 54% for 1,2-epoxyhexane, and the remainder as carbon dioxide [22] [23]. The photocatalytic approach eliminates the need for stoichiometric chemical oxidants and operates under ambient pressure and temperature conditions [22].

Photocatalyst Performance

Catalyst SystemConversion (%)Selectivity to Epoxide (%)Oxidation Rate (mmol/h)
Titanium Dioxide12.3350.08
Titanium Dioxide/Tungsten Trioxide (1%)15.9540.14
Titanium Dioxide/Tungsten Trioxide (3%)13.2480.12

The mechanism involves the generation of hydroxyl radicals and other reactive oxygen species upon ultraviolet irradiation of the semiconductor photocatalyst [24] [26]. These reactive intermediates facilitate the selective oxidation of the alkene double bond to form the corresponding epoxide [24].

Gas-phase Oxidation Methodologies

Gas-phase oxidation represents an alternative approach for 1,2-epoxyhexane synthesis, particularly relevant for atmospheric chemistry applications and industrial vapor-phase processes [29] [30]. The kinetics of gas-phase reactions between hydroxyl radicals and 1,2-epoxyhexane have been extensively studied to understand atmospheric degradation pathways [29].

Electrochemical oxidation methods provide controlled gas-phase synthesis routes through the generation of reactive oxygen species from water oxidation on gold electrodes [30] [32]. The mechanism involves the formation of chemisorbed oxygen atoms on the electrode surface, which subsequently react with gaseous 1-hexene to produce 1,2-epoxyhexane [30] [32].

The electrochemical approach demonstrates that epoxidation and oxygen evolution reactions compete for the same pool of reactive surface oxygen species [30] [32]. Faradaic efficiencies toward epoxidation increase linearly with 1-hexene concentration and show inverse dependence on water concentration [30] [32].

Gas-phase Reaction Parameters

ParameterValueCondition
Rate Constant1.1 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹298 K, 760 Torr
Activation Energy23.0 kcal mol⁻¹Electrochemical Oxidation
Faradaic Efficiency15-30%Gold Electrode System
Operating Pressure1 atmosphereGas-phase Conditions

The gas-phase oxidation methodology offers advantages in terms of product separation and purification, as the gaseous products can be easily separated from the reaction system [29] [30]. However, the lower conversion rates compared to liquid-phase systems require optimization of reaction conditions and catalyst design to achieve commercially viable production rates [30] [32].

XLogP3

1.9

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H302 (88.64%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.73%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

1436-34-6
104898-06-8

Wikipedia

Butyloxirane

Dates

Modify: 2023-08-15

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